molecular formula C10H9FN2O2S B13651486 4-Fluoro-1-tosyl-1H-pyrazole

4-Fluoro-1-tosyl-1H-pyrazole

Katalognummer: B13651486
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: KCWAXEJZEDSDJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-1-tosyl-1H-pyrazole is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-tosyl-1H-pyrazole typically involves the electrophilic fluorination of pyrazole derivatives. One common method is the reaction of 1-tosyl-1H-pyrazole with a fluorinating agent such as Selectfluor™ in an organic solvent like acetonitrile. The reaction is carried out under controlled conditions, often at elevated temperatures, to achieve the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-1-tosyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while cyclization reactions can produce complex heterocycles .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-1-tosyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Fluoro-1-tosyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The tosyl group can influence the compound’s solubility and reactivity, affecting its overall biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-1H-pyrazole: A simpler fluorinated pyrazole without the tosyl group.

    4-Bromo-1H-pyrazole: A brominated analogue of the compound.

    4-Chloro-1H-pyrazole: A chlorinated analogue of the compound.

Uniqueness

4-Fluoro-1-tosyl-1H-pyrazole is unique due to the presence of both a fluorine atom and a tosyl group. This combination enhances its chemical stability, reactivity, and potential biological activity compared to its simpler analogues. The tosyl group also provides additional functionalization opportunities, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C10H9FN2O2S

Molekulargewicht

240.26 g/mol

IUPAC-Name

4-fluoro-1-(4-methylphenyl)sulfonylpyrazole

InChI

InChI=1S/C10H9FN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3

InChI-Schlüssel

KCWAXEJZEDSDJS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.